

Technical Guide: *tert*-Butyl Hexahydropyrrolo[3,4-*c*]pyrrole-2(1H)-carboxylate

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Compound of Interest

Compound Name: *tert*-butyl hexahydropyrrolo[3,4-*c*]pyrrole-2(1H)-carboxylate

Cat. No.: B129190

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CAS Number: 141449-85-6 *cis*-Isomer CAS Number: 250275-15-1

Introduction

***tert*-Butyl hexahydropyrrolo[3,4-*c*]pyrrole-2(1H)-carboxylate** is a bicyclic diamine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its rigid, fused ring system provides a unique three-dimensional scaffold that is valuable for the synthesis of complex molecular architectures. The presence of a *tert*-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization, making it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of antagonists for Retinol Binding Protein 4 (RBP4) and agonists for the 5-HT_{2C} receptor.

Chemical and Physical Properties

The physical and chemical properties of ***tert*-butyl hexahydropyrrolo[3,4-*c*]pyrrole-2(1H)-carboxylate** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₂₀ N ₂ O ₂	[1]
Molecular Weight	212.29 g/mol	[1]
Appearance	White to light yellow powder or crystals	[2]
CAS Number	141449-85-6	[3]
cis-Isomer CAS Number	250275-15-1	[4]
InChI Key	FYUVLZRRIRGSTE-UHFFFAOYSA-N	[5]
Canonical SMILES	<chem>CC(C)(C)OC(=O)N1CC2CNCC2C1</chem>	[1]
Solubility	Soluble in common organic solvents like chloroform and methanol.	
Storage	Store in a cool, dry place.	

Spectral Data

Detailed spectral data is critical for the identification and characterization of **tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate**. While full spectral data with peak assignments are often proprietary, typical spectral characteristics are outlined below.

Researchers can obtain detailed spectra from commercial suppliers upon request.[3][6]

- ¹H NMR** (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the tert-butyl protons (a singlet around 1.4 ppm), as well as complex multiplets for the methylene and methine protons of the hexahydropyrrolo[3,4-c]pyrrole core.
- ¹³C NMR** (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display signals for the carbonyl carbon of the Boc group (around 155 ppm), the quaternary and methyl carbons of the tert-butyl group, and the various sp³-hybridized carbons of the bicyclic ring system.

- FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include C-H stretching frequencies for the alkyl groups, a strong C=O stretching band for the carbamate group (around 1680-1700 cm^{-1}), and C-N stretching bands.
- MS (Mass Spectrometry): The mass spectrum would show the molecular ion peak (M^+) or, more commonly, the protonated molecular ion ($[\text{M}+\text{H}]^+$) at m/z 213.16. Fragmentation patterns would likely involve the loss of the tert-butyl group or isobutylene.

Experimental Protocols

tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate is a key intermediate in multi-step syntheses. Below is a detailed experimental protocol for its use in the synthesis of a Retinol Binding Protein 4 (RBP4) antagonist, adapted from the scientific literature.^{[7][8]}

Synthesis of tert-Butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate

This procedure details the palladium-catalyzed amination of 1-bromo-2-(trifluoromethyl)benzene with (3aR,6aS)-**tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate**.

Materials:

- (3aR,6aS)-**tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate**
- 1-Bromo-2-(trifluoromethyl)benzene
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- (\pm)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
- Sodium tert-butoxide (NaOt-Bu)
- Toluene, anhydrous

Procedure:

- To a solution of 1-bromo-2-(trifluoromethyl)benzene in anhydrous toluene, add (3aR,6aS)-**tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate**, sodium tert-butoxide, palladium(II) acetate, and BINAP.
- The reaction mixture is heated at 110 °C for 16 hours under an inert atmosphere (e.g., nitrogen or argon).
- After cooling to room temperature, the reaction mixture is diluted with an organic solvent such as ethyl acetate and washed with water and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to afford the desired **tert-butyl 5-(2-(trifluoromethyl)phenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate**.

Subsequent Deprotection:

The Boc-protecting group can be removed under acidic conditions to yield the free amine, which can then be used in subsequent reactions. A typical procedure involves dissolving the Boc-protected compound in a solvent like dichloromethane or ethyl acetate and treating it with a solution of hydrochloric acid in diethyl ether or dioxane.^{[7][8]}

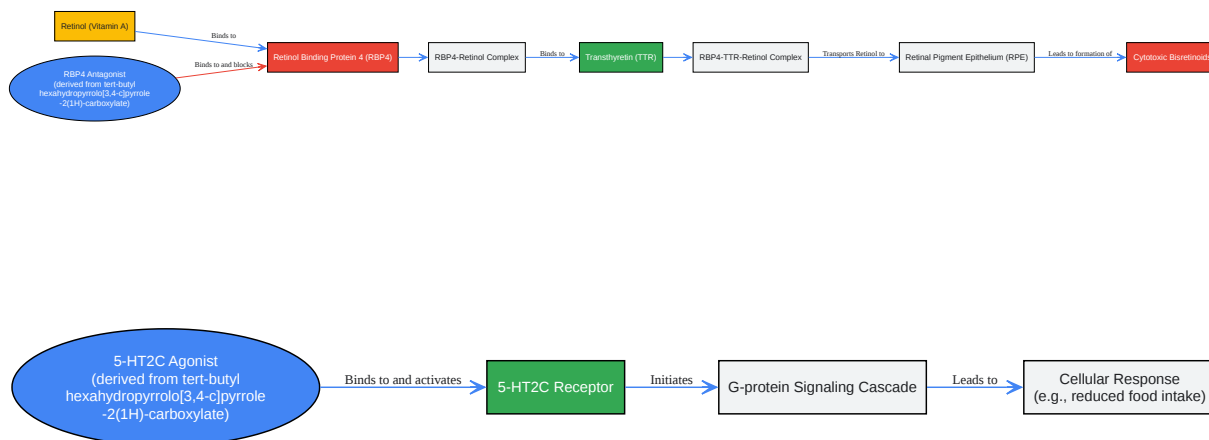
Applications in Drug Discovery

The hexahydropyrrolo[3,4-c]pyrrole scaffold is of significant interest in drug development due to its rigid structure, which can lead to higher binding affinities and improved selectivity for biological targets.

Retinol Binding Protein 4 (RBP4) Antagonists

RBP4 is the primary transport protein for retinol (Vitamin A) in the blood. Elevated levels of RBP4 have been linked to insulin resistance and obesity. Furthermore, the accumulation of cytotoxic bisretinoids, which are byproducts of the visual cycle, in the retinal pigment epithelium (RPE) is associated with the pathogenesis of atrophic age-related macular degeneration (AMD) and Stargardt disease.^{[7][9]} Antagonists of RBP4 can block the transport of retinol to the eye, thereby reducing the formation of these toxic bisretinoids.^[7] **tert-Butyl hexahydropyrrolo[3,4-**

c]pyrrole-2(1H)-carboxylate is a key building block in the synthesis of potent and selective RBP4 antagonists.[7][10]



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